3-chloro-N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}benzamide
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Overview
Description
3-chloro-N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}benzamide is a complex organic compound with the molecular formula C20H15Cl4N3OS. This compound is known for its unique structure, which includes a naphthalene ring, multiple chlorine atoms, and a benzamide group. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}benzamide typically involves multiple steps. One common method includes the reaction of 3-chlorobenzoyl chloride with 2,2,2-trichloroethylamine to form an intermediate. This intermediate is then reacted with naphthalen-1-yl isothiocyanate to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. large-scale synthesis would likely involve similar reaction steps as the laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer chlorine atoms.
Substitution: Substituted derivatives where chlorine atoms are replaced by other functional groups.
Scientific Research Applications
3-chloro-N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, although it is not yet used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The naphthalene ring and chlorine atoms may play a role in binding to these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)ethyl)benzamide: Similar structure but with a different position of the chlorine atom.
3-chloro-N-(2,2,2-trichloro-1-(3-toluidino)ethyl)benzamide: Contains a toluidine group instead of a naphthalene ring.
Uniqueness
3-chloro-N-{2,2,2-trichloro-1-[(naphthalen-1-ylcarbamothioyl)amino]ethyl}benzamide is unique due to its combination of a naphthalene ring, multiple chlorine atoms, and a benzamide group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for research purposes.
Properties
Molecular Formula |
C20H15Cl4N3OS |
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Molecular Weight |
487.2 g/mol |
IUPAC Name |
3-chloro-N-[2,2,2-trichloro-1-(naphthalen-1-ylcarbamothioylamino)ethyl]benzamide |
InChI |
InChI=1S/C20H15Cl4N3OS/c21-14-8-3-7-13(11-14)17(28)26-18(20(22,23)24)27-19(29)25-16-10-4-6-12-5-1-2-9-15(12)16/h1-11,18H,(H,26,28)(H2,25,27,29) |
InChI Key |
NREXLVXYDLHNOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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